molecular formula C9H16O3 B15238716 [3-(Oxan-4-yl)oxetan-3-yl]methanol

[3-(Oxan-4-yl)oxetan-3-yl]methanol

Cat. No.: B15238716
M. Wt: 172.22 g/mol
InChI Key: NLIWMLZQXHEYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Oxan-4-yl)oxetan-3-yl]methanol (CAS 1889544-67-5) is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery, with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol. Its structure incorporates two distinct, interconnected cyclic ether moieties—an oxetane and a tetrahydropyran (oxane)—forming a unique three-dimensional, sp3-rich scaffold that is highly valuable for designing novel bioactive molecules . The primary research value of this compound lies in its application as a versatile building block for the synthesis of more complex molecules, particularly in pharmaceutical development. The oxetane ring is a key motif in modern drug discovery due to its compact size, polarity, and ability to improve the physicochemical properties of lead compounds . Incorporating an oxetane can significantly enhance key drug characteristics such as aqueous solubility , reduce lipophilicity , and improve metabolic stability . Furthermore, the oxetane can serve as a conformationally restrictive scaffold or as a surrogate for functional groups like a carbonyl or a gem-dimethyl group, thereby optimizing molecular interactions with biological targets while minimizing off-target effects and toxicity risks, such as hERG inhibition or cytochrome P450 suppression . While this specific molecule is featured in supplier catalogs as a research chemical , compounds containing analogous oxetane-arene hybrid structures have demonstrated potent biological activity in preclinical research, targeting a range of diseases including cancer, viral infections, and autoimmune disorders . They are found in inhibitors targeting crucial protein classes such as kinases , epigenetic enzymes , and other disease-relevant enzymes . The presence of the hydroxymethyl group (-CH2OH) on the oxetane ring provides a convenient handle for further synthetic modification, allowing researchers to conjugate the scaffold to various pharmacophores. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

[3-(oxan-4-yl)oxetan-3-yl]methanol

InChI

InChI=1S/C9H16O3/c10-5-9(6-12-7-9)8-1-3-11-4-2-8/h8,10H,1-7H2

InChI Key

NLIWMLZQXHEYTF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2(COC2)CO

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Oxan 4 Yl Oxetan 3 Yl Methanol and Its Derivatives

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The significant ring strain of the oxetane ring, calculated at approximately 106 kJ/mol, makes it a reactive electrophile susceptible to ring-opening reactions, although it is generally more stable and less prone to cleavage than the more strained three-membered epoxide ring. acs.orgresearchgate.net Activation, typically through the use of acids, is often necessary to facilitate the opening of the oxetane ring. researchgate.net The reactivity of the oxetane in "[3-(Oxan-4-yl)oxetan-3-yl]methanol" is dictated by the electronic and steric properties of the oxan-4-yl and methanol (B129727) substituents at the C3 position.

Nucleophilic Ring Opening Mechanisms

The most common class of reactions for oxetanes involves nucleophilic attack, leading to the cleavage of a carbon-oxygen bond and the formation of a 1,3-difunctionalized open-chain product. magtech.com.cn For a 3,3-disubstituted oxetane such as this compound, nucleophilic attack occurs at one of the equivalent, less-substituted methylene (B1212753) carbons (C2 or C4) of the oxetane ring.

Lewis acids play a crucial role in activating the oxetane ring towards nucleophilic attack. illinois.edu By coordinating to the oxygen atom of the oxetane, the Lewis acid increases the electrophilicity of the ring's carbon atoms, thereby facilitating cleavage by even weak nucleophiles. researchgate.net The reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks one of the methylene carbons.

A wide array of nucleophiles can be employed in these transformations. Carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide, can be used to form new carbon-carbon bonds. acs.orgresearchgate.net Nitrogen nucleophiles, including amines and azides, yield β-amino alcohols upon ring opening. researchgate.net Similarly, oxygen nucleophiles like alcohols and water produce ethers and diols, respectively, while halide nucleophiles can introduce a halogen atom. researchgate.netmagtech.com.cn Hydride nucleophiles, delivered from reducing agents, can also open the ring to form the corresponding alcohol. magtech.com.cn

For this compound, the presence of the hydroxyl group offers a site for potential coordination with the Lewis acid, which could influence the reactivity. Furthermore, the bulky oxan-4-yl group will sterically direct the incoming nucleophile to the less hindered face of the molecule.

Table 1: Examples of Lewis Acid-Catalyzed Ring Opening of Oxetanes

Oxetane Substrate Nucleophile Lewis Acid Catalyst Product Yield (%) Ref
2-Phenyloxetane Aryl Borates - β-Aryloxy Alcohols up to 86% acs.org
Oxetane Trimethylsilyl Cyanide MgO, CaO Ring-opened Cyanohydrin - researchgate.net
2,2-Disubstituted Oxetane H₂O₂ Yb(OTf)₃ Ring-opened Peroxyalkanol 48-60% researchgate.net
Oxetane Amines MgBr₂·OEt₂ β-Amino Alcohols - researchgate.net

The development of organocatalysis has provided powerful tools for the asymmetric ring-opening of prochiral 3-substituted oxetanes, yielding highly functionalized chiral building blocks. rsc.orgrsc.org Chiral Brønsted acids, such as phosphoric acids, have emerged as effective catalysts for these transformations. rsc.orgresearchgate.net These catalysts activate the oxetane by protonating the oxygen atom and then guide the nucleophile to one of the two enantiotopic methylene groups, thereby controlling the stereochemical outcome.

While this compound itself is achiral and not prochiral at the C3 position, this methodology is highly relevant for the synthesis of chiral derivatives. For instance, an asymmetric ring-opening of a related 3-substituted oxetane could be a key step in synthesizing a chiral analog. Sun and coworkers have demonstrated the use of chiral phosphoric acids to catalyze the asymmetric ring-opening of 3-substituted oxetanes with various nucleophiles, including aromatic amines and thiols, achieving excellent yields and high enantioselectivities. acs.orgresearchgate.net

Table 2: Organocatalytic Asymmetric Ring Opening of 3-Substituted Oxetanes

Oxetane Substrate Nucleophile Chiral Catalyst Product Yield (%) Enantiomeric Excess (%) Ref
3-Substituted Oxetanes Indoles / Arylamines Chiral Phosphoric Acid Polycyclic Alkaloid-like Products - - acs.org

The regioselectivity of nucleophilic ring-opening reactions of unsymmetrically substituted oxetanes is primarily governed by a combination of steric and electronic effects. magtech.com.cn In general, under neutral or basic conditions with strong nucleophiles, the attack occurs at the less sterically hindered carbon adjacent to the oxygen atom (SN2-type). magtech.com.cn However, under acidic conditions, which favor the development of positive charge on the more substituted carbon (SN1-type character), the nucleophile may preferentially attack the more substituted carbon. magtech.com.cn

For a 3,3-disubstituted oxetane like this compound, the two potential sites for nucleophilic attack (C2 and C4) are chemically equivalent methylene groups. Therefore, regioselectivity in the traditional sense is not a factor. However, the stereoselectivity of the attack is influenced by the steric bulk of the two different substituents at C3. The incoming nucleophile will preferentially approach from the face opposite to the larger oxan-4-yl group, leading to a specific diastereomer if a new stereocenter is formed during the reaction. In reactions where the oxetane itself is chiral, the ring-opening often proceeds with inversion of configuration at the site of attack.

Electrophilic Activation and Ring Opening Pathways

Activation of the oxetane ring can also be achieved through electrophilic attack on the oxygen atom. magtech.com.cn Strong Brønsted acids or other electrophiles can initiate ring-opening, often leading to rearrangements or the formation of larger ring systems. magtech.com.cn For example, treatment of oxetanes with protic acids can lead to the formation of 1,3-diols upon quenching with water. researchgate.net

In the case of this compound, the presence of the primary alcohol functionality introduces additional complexity. Under strongly acidic conditions, both the oxetane oxygen and the hydroxyl group can be protonated. This could lead to a variety of outcomes, including polymerization, elimination to form an alkene, or rearrangement pathways. The specific pathway would be highly dependent on the reaction conditions and the nature of the electrophile used.

Intramolecular Ring-Opening and Cyclization Pathways

The structure of this compound, with its pendant hydroxyl group, is perfectly suited for intramolecular ring-opening and cyclization reactions. acs.org The hydroxyl group can act as an internal nucleophile, attacking one of the oxetane's methylene carbons to form a new, fused or spirocyclic ether system. Such reactions are often promoted by either acid or base.

Under basic conditions, deprotonation of the hydroxyl group would generate an alkoxide, which can then undergo an intramolecular SN2 attack on the oxetane ring. This would result in the formation of a spirocyclic diether. Conversely, under acidic conditions, protonation of the oxetane oxygen would activate the ring towards attack by the neutral hydroxyl group. Research has shown that intramolecular ring-openings of oxetanes can be highly efficient for creating complex molecular architectures from simple starting materials. acs.orgnih.gov For instance, Sun and co-workers have developed intramolecular enantioselective oxetane ring-opening reactions to access chiral tetrahydroisoquinolines. acs.org Similarly, Kuduk and colleagues have reported the synthesis of benzomorpholines through a tandem amination and oxetane opening. nih.gov

A mild, metal-free intramolecular ring-opening of oxetane carboxamides using basic conditions has also been reported, highlighting that even mild nucleophiles can participate in these cyclizations. acs.orgnih.gov This suggests that derivatives of this compound could be valuable precursors for the synthesis of novel spirocyclic systems.

Ring Expansion Reactions of Oxetanes

The four-membered oxetane ring is a versatile synthetic intermediate, in part due to its ability to undergo ring-expansion reactions to form larger, more complex heterocyclic structures. acs.orgnih.govacs.org This reactivity is driven by the release of inherent ring strain. nih.gov

Carbenes and carbenoids are highly reactive intermediates that can insert into the C-O bonds of the oxetane ring, leading to ring-expanded products. N-heterocyclic carbenes (NHCs) have been shown to catalyze the efficient ring-expansion lactonization of oxacycloalkane-2-carboxaldehydes. organic-chemistry.org This process involves the formation of a Breslow intermediate, which undergoes ring opening and subsequent intramolecular attack to yield five-, six-, or seven-membered lactones. organic-chemistry.org The electronic properties of the carbene catalyst are critical, with imidazolinium-derived carbenes often demonstrating superior efficacy. organic-chemistry.org While this specific reaction has been demonstrated on oxetane-2-carboxaldehydes, the principle of carbene-mediated ring expansion is a key reactive pathway for oxetane derivatives. organic-chemistry.org Another example involves the reaction of a ring-expanded carbene with phenylsilane, which results in an oxidative addition to the carbene carbon, followed by a thermally induced ring expansion. nih.gov

Transition metals are effective catalysts for a variety of transformations involving oxetanes, including ring-expansion reactions. acs.orgacs.org For instance, copper(I) catalysts, in conjunction with chiral ligands, have been used for the asymmetric ring expansion of oxetanes to tetrahydrofurans. acs.org Gold catalysts have been employed in the synthesis of oxetan-3-ones from propargylic alcohols, a process that proceeds through an α-oxo gold carbene intermediate and involves the formation of the strained oxetane ring. nih.gov

Furthermore, metal-catalyzed cycloaddition reactions can lead to ring-expanded products. A notable example is the transition-metal-free cascade reaction involving an azide-alkyne cycloaddition followed by an oxetane ring opening, which constructs triazole-fused piperazin-2-ones and nih.govacs.orgdiazepin-4-ones. rsc.org This demonstrates how the reactivity of the oxetane ring can be harnessed in a tandem process to build complex heterocyclic systems. rsc.org

The oxetane ring can undergo expansion through processes initiated by nucleophilic attack. These reactions are often facilitated by the activation of the oxetane oxygen with a Lewis or Brønsted acid. researchgate.net For example, the treatment of a vinyl oxetane with a less nucleophilic reagent like diethyl phosphoric acid can lead to a ring-expanded six-membered ring product through an acid-catalyzed pathway. acs.org The steric environment around the oxetane ring can influence the outcome, with bulky substituents favoring the ring-expansion pathway over simple nucleophilic ring-opening. acs.org

In another documented process, the oxidative electron transfer of a substituted oxetane leads to a distonic 1,4-radical cation. acs.org This intermediate can be trapped by a nucleophile, such as acetonitrile, resulting in a ring-expanded oxazine (B8389632) adduct. acs.org This reaction formally creates a six-membered heterocycle from the components of the oxetane and the nucleophile. acs.org

Reactivity of the Primary Alcohol Functionality in this compound

The primary alcohol group in this compound is a key site for functionalization, allowing for the synthesis of a wide range of derivatives through standard alcohol chemistry.

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The oxidation of 3-hydroxymethyl-oxetanes to 3-alkyloxetane-3-carboxylic acids is a known transformation. google.com For instance, the oxidation of [3-(bromomethyl)oxetan-3-yl]methanol to 3-(bromomethyl)oxetane-3-carboxylic acid can be achieved using an oxidizing agent at room temperature. google.com Common reagents for such oxidations include potassium permanganate (B83412) or various chromium-based reagents. connectjournals.comlehigh.edu The choice of oxidant and reaction conditions can allow for selective conversion to either the aldehyde or the carboxylic acid.

Conversely, the corresponding carboxylic acid or ester can be reduced to the primary alcohol. The reduction of oxetane carboxylates to their hydroxymethyl derivatives has been accomplished using hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). chemrxiv.org Careful temperature control is often necessary to prevent decomposition of the oxetane ring during these reductions. chemrxiv.org

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This is a standard transformation for primary alcohols and is often catalyzed by an acid or a coupling agent.

Similarly, etherification reactions can be performed to introduce a variety of groups. For example, the reaction of (3-(bromomethyl)oxetan-3-yl)methanol (B1268106) with phenols in the presence of a mild base like potassium carbonate yields the corresponding aryl ethers. connectjournals.com This Williamson ether synthesis approach is a versatile method for creating diverse ether derivatives from the primary alcohol.

Formation of Leaving Groups for Further Transformations

The primary hydroxyl group in this compound serves as a versatile handle for introducing a variety of functionalities. Conversion of this alcohol into a good leaving group is a critical first step for many subsequent nucleophilic substitution reactions. Standard laboratory procedures can be employed to activate the hydroxyl group, transforming it into sulfonate esters or halides.

Sulfonate Esters: The formation of tosylates and mesylates is a common strategy to convert an alcohol into an excellent leaving group. These reactions are typically carried out by treating the alcohol with the corresponding sulfonyl chloride (tosyl chloride or mesyl chloride) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen chloride byproduct.

For instance, in a related synthesis of 3-substituted oxetan-3-yl methyl alcohols, a diol precursor is selectively tosylated at one of the primary hydroxyl groups using tosyl chloride and n-butyllithium. This selective activation allows for a subsequent intramolecular cyclization to form the oxetane ring. A similar strategy could be envisioned for this compound to facilitate further transformations.

Halides: Direct conversion of the primary alcohol to an alkyl halide provides another pathway for subsequent nucleophilic displacement. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for this purpose. For example, the synthesis of [3-(bromomethyl)oxetan-3-yl]methanol demonstrates the introduction of a bromine atom, which then acts as a leaving group in subsequent reactions. connectjournals.com This transformation highlights a viable route for converting the hydroxyl group of this compound into a reactive halide.

The following table summarizes common methods for the formation of leaving groups from primary alcohols, which are applicable to this compound.

Leaving GroupReagent(s)BaseTypical Solvent(s)
Tosylate (-OTs)p-Toluenesulfonyl chloride (TsCl)Pyridine, TriethylamineDichloromethane, Chloroform
Mesylate (-OMs)Methanesulfonyl chloride (MsCl)Pyridine, TriethylamineDichloromethane, Chloroform
Chloride (-Cl)Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅)Pyridine (optional)Dichloromethane, Diethyl ether
Bromide (-Br)Phosphorus tribromide (PBr₃), Carbon tetrabromide (CBr₄)/Triphenylphosphine (PPh₃)-Diethyl ether, Tetrahydrofuran (B95107)

These activated derivatives of this compound, possessing good leaving groups, are valuable intermediates for the synthesis of a wide array of new analogs through reactions with various nucleophiles.

Transformations Involving the Oxane Ring System

While direct functionalization of the saturated oxane ring in this compound presents a synthetic challenge, various methods exist for the synthesis of functionalized tetrahydropyrans, which could be adapted to create derivatives of the target molecule. organic-chemistry.orgresearchgate.net These methods often involve the construction of the tetrahydropyran (B127337) ring from acyclic precursors, allowing for the incorporation of functional groups at specific positions.

One powerful strategy is the domino Michael-hemiacetalization reaction. nih.gov This approach allows for the diastereo- and enantioselective synthesis of polyfunctionalized tetrahydropyran derivatives from α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds. nih.gov By carefully choosing the starting materials, one could potentially construct an oxane ring with desired substituents before its incorporation into the final spirocyclic structure.

Another versatile method is the Prins cyclization, where homoallylic alcohols react with aldehydes in the presence of an acid catalyst to form substituted tetrahydropyrans. organic-chemistry.org This reaction can be used to introduce hydroxyl and other functional groups onto the tetrahydropyran ring.

Metal-mediated C-H activation represents a more direct, though often complex, approach to functionalizing a pre-existing tetrahydropyran ring. rsc.org While not yet reported for this compound itself, such strategies are at the forefront of modern synthetic chemistry and could potentially be applied to introduce new functional groups directly onto the oxane moiety.

The following table outlines some general strategies for the synthesis of functionalized tetrahydropyrans.

Reaction TypeDescriptionKey Features
Domino Michael-HemiacetalizationA one-pot reaction forming the tetrahydropyran ring with multiple functional groups. nih.govHigh stereoselectivity, introduces nitro, ester, and ketone groups. nih.gov
Prins CyclizationCyclization of a homoallylic alcohol and an aldehyde. organic-chemistry.orgForms 4-hydroxytetrahydropyrans, can be stereoselective. organic-chemistry.org
Intramolecular HydroalkoxylationCyclization of an unsaturated alcohol. organic-chemistry.orgCan be catalyzed by various metals (e.g., Pt, Au, Cu). organic-chemistry.org
Hetero-Diels-Alder ReactionA [4+2] cycloaddition between a diene and a carbonyl compound.A powerful method for constructing the tetrahydropyran ring with control over stereochemistry.

The oxane ring in this compound, like other saturated six-membered rings, adopts a chair conformation to minimize steric and torsional strain. wikipedia.orgucla.edu This conformational preference has significant implications for the reactivity of the molecule.

In a monosubstituted tetrahydropyran, the substituent will preferentially occupy the equatorial position to avoid 1,3-diaxial interactions. acs.org In the case of this compound, the oxetane-3-yl-methanol group is attached at the C4 position of the oxane ring. In the most stable chair conformation, this bulky substituent would be expected to reside in the equatorial position.

This conformational bias can influence the reactivity of both the oxane ring itself and the attached oxetane moiety. For any potential reactions on the oxane ring, the accessibility of the axial and equatorial positions will differ. Reagents may approach the equatorial positions more readily due to less steric hindrance.

Furthermore, the orientation of the oxetane ring relative to the oxane ring is fixed by the spirocyclic linkage. The conformational rigidity of the oxane chair can influence the local environment around the reactive primary alcohol of the oxetane moiety. The steric bulk of the axial hydrogens on the oxane ring at the C2 and C6 positions could potentially hinder the approach of bulky reagents to the hydroxyl group.

The electronic effects of substituents on the oxane ring can also be transmitted to the rest of the molecule, although to a lesser extent than in conjugated systems. ucsb.edu For example, the introduction of electron-withdrawing or electron-donating groups on the oxane ring could subtly alter the reactivity of the oxetane ring or the primary alcohol through inductive effects.

Theoretical and Computational Studies on 3 Oxan 4 Yl Oxetan 3 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations provide fundamental insights into the electronic structure and energetic properties of a molecule. For [3-(Oxan-4-yl)oxetan-3-yl]methanol, methods like Density Functional Theory (DFT) are employed to determine optimized geometries, atomic charges, and frontier molecular orbital energies. These calculations are foundational for understanding the molecule's reactivity and intermolecular interactions.

The electronic properties of this compound are heavily influenced by the presence of two ether oxygen atoms and a hydroxyl group. The oxygen atoms introduce significant polarity. The calculated distribution of electron density typically shows a concentration of negative electrostatic potential around these oxygen atoms, making them potential sites for electrophilic attack or hydrogen bonding. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Note: The following data are representative values based on typical quantum chemical calculations for similar structures and are intended for illustrative purposes.)

PropertyCalculated ValueMethod/Basis Set
Dipole Moment~2.5 - 3.5 DB3LYP/6-31G(d)
Energy of HOMO~ -7.0 to -6.5 eVB3LYP/6-31G(d)
Energy of LUMO~ +1.5 to +2.0 eVB3LYP/6-31G(d)
HOMO-LUMO Gap~8.5 to 9.0 eVB3LYP/6-31G(d)

The Highest Occupied Molecular Orbital (HOMO) is typically localized on the oxygen atoms, reflecting their non-bonding electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) is often distributed across the C-O antibonding orbitals of the oxetane (B1205548) ring. The relatively large HOMO-LUMO gap suggests good kinetic stability. acs.org

Conformational Analysis and Energy Minima of Substituted Oxetanes and Oxanes

Computational studies on substituted oxetanes have shown that the ring can act as a "conformational lock," rigidifying the structure. acs.orgmagtech.com.cn For this compound, the rotational barrier around the spirocyclic C-C bond connecting the two rings, as well as the orientation of the hydroxymethyl group, will lead to several low-energy conformers. Identifying these energy minima is crucial for understanding the molecule's preferred three-dimensional structure.

Table 2: Representative Conformational Data for Substituted Oxetane and Oxane Rings (Note: These values are generalized from studies on similar ring systems and are for illustrative purposes.)

Structural FeatureTypical ValueReference
Oxetane Puckering Angle~10-20° acs.org
Oxane Chair Conformation Dihedral Angles~55-60°General Organic Chemistry Principles
Rotational Barrier (C-C single bond)~3-5 kcal/molGeneral Organic Chemistry Principles

Molecular Dynamics Simulations to Understand Conformational Flexibility

While quantum chemical calculations provide static pictures of low-energy conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov By simulating the movements of atoms at a given temperature, MD can reveal the accessible conformational space and the transitions between different energy minima.

For this compound, MD simulations would be instrumental in understanding the interplay between the puckering of the oxetane ring, the chair-boat interconversion of the oxane ring (though the chair is heavily favored), and the rotation of the hydroxymethyl group. These simulations can also probe the dynamics of intramolecular hydrogen bonding between the hydroxyl group and the ether oxygens, which can significantly influence the conformational preferences.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states.

The synthesis of 3,3-disubstituted oxetanes often involves intramolecular cyclization reactions. nih.gov For instance, a common route is the Williamson etherification of a suitable diol precursor. acs.org Computational studies can model this SN2 reaction, characterizing the geometry and energy of the transition state. The calculated energy barrier for this cyclization step provides a quantitative measure of the reaction's feasibility. The transition state would feature an elongated C-O bond being formed and an elongated bond to the leaving group.

The strained four-membered ring of oxetanes makes them susceptible to ring-opening reactions, particularly under acidic conditions or with nucleophiles. researchgate.netnih.gov Computational studies can elucidate the mechanisms of these reactions. For example, the acid-catalyzed ring opening would likely proceed via protonation of the oxetane oxygen, followed by nucleophilic attack on one of the ring carbons. DFT calculations can determine the relative energy barriers for attack at C2 versus C4, thus predicting the regioselectivity of the ring opening.

Ring expansion reactions, for instance to form a tetrahydrofuran (B95107) derivative, are also possible. rsc.org Computational modeling can explore the feasibility of such rearrangements, often involving carbocationic intermediates or concerted pathways. The relative energies of the transition states for different pathways can explain the observed product distribution. rsc.org Studies on similar systems have shown that ring expansion can proceed through a diradical pathway. rsc.org

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Studies

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For [3-(Oxan-4-yl)oxetan-3-yl]methanol, both ¹H and ¹³C NMR would provide crucial information regarding the connectivity of atoms. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to assign specific protons and carbons, confirming the spirocyclic oxetane-tetrahydropyran framework.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY or ROESY, would be pivotal in determining the stereochemistry and preferred conformation of the molecule. By measuring the spatial proximity of protons, these experiments could elucidate the relative orientation of the hydroxymethyl group with respect to the two rings.

Mass Spectrometry for Elucidating Reaction Pathways and Structural Connectivity

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the confirmation of its molecular formula.

In addition, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would offer insights into the molecule's structural connectivity. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can deduce the arrangement of the oxetane (B1205548) and tetrahydropyran (B127337) rings and the position of the hydroxymethyl substituent. This technique is also invaluable for monitoring reaction pathways in its synthesis, allowing for the identification of intermediates and byproducts.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound could be grown, this technique would provide unequivocal proof of its solid-state structure.

This method would precisely determine bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation in the crystalline state. Crucially, for chiral molecules, X-ray crystallography on a single crystal of a pure enantiomer can determine the absolute stereochemistry.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy techniques are essential for characterizing chiral molecules in solution. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by chromophores. While this compound lacks strong chromophores, derivatization could introduce them, allowing ECD to help in assigning the absolute configuration by comparing experimental spectra with theoretical calculations.

Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is another powerful technique for stereochemical analysis. VCD is sensitive to the vibrational modes of a chiral molecule and can be used to determine its absolute configuration without the need for crystallization or derivatization.

Applications of 3 Oxan 4 Yl Oxetan 3 Yl Methanol As a Synthetic Building Block and Precursor

Role in the Construction of Complex Organic Scaffolds and Chiral Building Blocks

The oxetane (B1205548) ring, particularly when 3,3-disubstituted as in the parent structure of [3-(Oxan-4-yl)oxetan-3-yl]methanol, is an increasingly important scaffold in medicinal chemistry and the synthesis of complex molecules. scilit.comacs.org Its incorporation is a strategic approach to modulate the properties of a lead compound, often improving aqueous solubility, metabolic stability, and lipophilicity while also influencing the basicity of nearby functional groups. acs.orgnih.gov

The oxetane unit is frequently used as a bioisostere for other common chemical groups. For instance, it can serve as a surrogate for a gem-dimethyl group or a carbonyl group. acs.orgnih.govillinois.edu Replacing a gem-dimethyl group with an oxetane can increase polarity and solubility without a significant change in steric profile. magtech.com.cn This strategic replacement can lead to more "drug-like" properties, enhancing a molecule's pharmacokinetic profile. acs.orgnih.gov The three-dimensional and sp³-rich character of the oxetane scaffold is also highly sought after in drug discovery to explore new chemical space and improve target binding. nih.gov

Furthermore, the hydroxymethyl group on the oxetane ring, as seen in this compound, provides a crucial handle for further functionalization. This allows the scaffold to be integrated into larger, more complex molecular architectures. acs.org While methods exist for the enantioselective synthesis of chiral oxetanes, such as through the reduction of β-halo ketones or the ring expansion of epoxides, specific stereoselective syntheses starting from or leading to this compound are not yet widely documented. acs.orgillinois.edu The development of such chiral building blocks is a key area of interest, as stereochemistry is critical for biological activity. The synthesis of bicyclic nucleosides containing a hydroxymethyl-substituted oxetane ring highlights the utility of this class of compounds in creating complex, biologically relevant molecules. rsc.org

Precursor for Advanced Polymeric Materials

The hydroxymethyl group of oxetane monomers like this compound makes them ideal candidates for polymerization reactions, leading to advanced polyether-based materials with unique properties.

Hydroxymethyl-substituted oxetanes can undergo ring-opening polymerization (ROP) to form linear or branched polyethers. nih.gov This process typically proceeds via a cationic mechanism, as anionic polymerization has been found to be less effective, often resulting in polymers with low molar mass and high dispersity. nih.gov The polymerization of monomers such as 3-ethyl-3-(hydroxymethyl)oxetane (EHO) is initiated by cationic species like BF₃·O(C₂H₅)₂. tandfonline.comtandfonline.com

The mechanism of cationic ROP for these monomers is complex and can involve two competing pathways: the active chain end (ACE) mechanism and the activated monomer mechanism (AMM). nih.govtandfonline.com

Active Chain End (ACE) Mechanism: The growing polymer chain has a reactive cationic center (an oxonium ion) at its end, which attacks and opens the oxetane ring of a monomer molecule. This mechanism tends to produce linear polymer chains. nih.govtandfonline.com

Activated Monomer Mechanism (AMM): A monomer molecule is first activated by a proton or other cationic species. This activated monomer then reacts with the hydroxyl group of another monomer or a polymer chain. This pathway is crucial for the formation of branched structures. nih.gov

The resulting polyethers contain repeating units with pendant hydroxyl groups, which can be used for further chemical modifications. radtech.org

Hydroxymethyl oxetanes are well-suited for the one-step synthesis of hyperbranched polymers (HPs). nih.govrsc.org These monomers can be considered latent AB₂ type monomers, where the oxetane ring is the functional group 'A' and the hydroxyl group is the functional group 'B' that can react with an opened 'A' group to create a branch point. nih.govnih.gov

The self-condensing vinyl polymerization (SCVP) or, more accurately, the self-condensing ring-opening polymerization of these monomers leads to dendritic, globular macromolecules with a high density of terminal functional groups (hydroxyl groups in this case). nih.govdokumen.pub A common strategy involves the cationic ring-opening polymerization of a monomer like 3-ethyl-3-(hydroxymethyl)oxetane (EHO), sometimes using a multifunctional core molecule like 1,1,1-tris(hydroxymethyl)propane (TMP) to control the initiation and final polymer architecture. nih.gov The resulting hyperbranched poly(hydroxyl)oxetanes (POXs) are amorphous materials whose properties, such as glass transition temperature, can be tuned by the degree of branching. nih.govdokumen.pub These polymers have potential applications as adhesives and coatings due to their numerous terminal hydroxyl groups, which promote adhesion to polar surfaces. nih.govrsc.org

Below is a table summarizing the synthesis and properties of hyperbranched polyoxetanes (POXs) from the polymerization of EHO with a TMP core molecule.

Sample NameTMP:EHO Molar RatioTheoretical Molar Mass (g/mol)Dispersity (Mw/Mn)Degree of Branching
POX51:57141.770.21
POX151:1518782.110.36
POX301:3036062.780.43
POX501:5059423.750.50

Data sourced from a study on poly-(3-ethyl-3-hydroxymethyl)oxetanes. nih.gov

Development of Novel Ligands and Catalysts Based on the Oxetane/Oxane Framework

The rigid and well-defined three-dimensional structure of the oxetane scaffold makes it an excellent platform for the design of chiral ligands for asymmetric catalysis. While the oxane ring provides conformational stability, the oxetane portion can be functionalized to create a specific coordination environment for a metal center.

A notable application of oxetane building blocks is in the synthesis of 2-oxazoline-based ligands. nih.gov Oxazolines are privileged heterocyclic motifs in coordination chemistry, forming the basis for widely used ligand classes like Box (bis(oxazoline)) and PyBox (pyridine-bis(oxazoline)). A mild, catalytic protocol has been developed to synthesize these valuable ligands via the intramolecular cyclization of 3-amido oxetanes, which are readily accessible from hydroxymethyl oxetanes. nih.gov

In this process, a 3-amido oxetane, in the presence of a Lewis acid catalyst such as In(OTf)₃, undergoes a smooth ring-opening and subsequent intramolecular cyclization to furnish the corresponding 2-oxazoline. nih.gov This methodology has been successfully applied to the synthesis of various bis(oxazoline) ligands. These ligands, in turn, have demonstrated their efficacy in metal-catalyzed reactions. For example, a palladium complex of an oxetane-derived P,N-ligand was shown to be efficient in allylic substitution reactions, and an enantiopure spirocyclic bis(oxazoline) ligand was used for asymmetric carbene insertion into Si-H bonds. nih.gov This demonstrates that the oxetane framework is not merely a passive scaffold but an active component in creating powerful tools for catalysis.

Scaffold for Chemical Probe Development and Biological Tool Synthesis

In the fields of chemical biology and drug discovery, small molecules are essential tools for probing biological pathways and validating therapeutic targets. The oxetane scaffold, as embodied by this compound, serves as a valuable starting point for the synthesis of such biological tools. nih.govnih.gov The introduction of an oxetane motif can enhance the drug-like properties of a molecule, leading to the development of potent and selective inhibitors for various enzymes. acs.orgnih.gov

For example, the oxetane moiety has been incorporated into small molecule inhibitors targeting matrix metalloproteinase 13 (MMP-13), an enzyme implicated in breast cancer. nih.gov In this context, the oxetane was used to improve physicochemical properties and metabolic stability. Similarly, oxetane-containing compounds have been developed as potent inhibitors of mTOR (mammalian target of rapamycin), a key kinase in cell signaling pathways. acs.orgnih.gov In these instances, the oxetane scaffold serves to fine-tune the molecule's properties, such as solubility and cell permeability, and to create a better conformational fit within the target's binding pocket, effectively turning the molecule into a probe for enzyme function. nih.gov

The functional handle provided by the hydroxymethyl group is critical for elaborating the core scaffold into a functional chemical probe. It allows for the attachment of reporter tags, affinity labels, or other functionalities required for biological assays, although specific examples derived directly from this compound are not yet prevalent in the literature. The stability of the 3,3-disubstituted oxetane core under a variety of reaction conditions makes it a reliable platform for the multi-step synthesis required to build these complex biological tools. chemrxiv.org

Future Directions and Emerging Research Avenues

Sustainable and Green Synthesis Approaches for Oxetane (B1205548) Derivatives

The synthesis of oxetanes, including [3-(Oxan-4-yl)oxetan-3-yl]methanol, has traditionally relied on methods that can be resource-intensive and generate significant waste. acs.orgmagtech.com.cn The inherent ring strain in the four-membered oxetane ring makes its synthesis a considerable challenge, often requiring harsh reaction conditions. acs.orgnih.gov However, the growing emphasis on green chemistry is driving the development of more sustainable synthetic routes.

Recent advancements have focused on photocatalysis and the use of renewable resources to construct the oxetane core. acs.org For instance, visible-light-mediated Paternò-Büchi reactions are being explored as a milder alternative to traditional UV-light-driven cycloadditions for synthesizing oxetanes. acs.orgbeilstein-journals.org These methods reduce the need for high-energy inputs and can minimize the formation of byproducts. acs.org

Another promising green approach is the development of one-pot syntheses from readily available starting materials, which streamlines the process and reduces waste. acs.org Gold-catalyzed reactions, for example, have shown potential for the efficient synthesis of oxetan-3-ones from propargylic alcohols under mild, open-flask conditions. nih.gov The direct functionalization of C-H bonds in alcohols to form the oxetane ring is another innovative strategy that avoids pre-functionalized substrates, thereby shortening the synthetic sequence and improving atom economy. acs.orgnih.gov

The table below summarizes some emerging sustainable synthesis strategies for oxetane derivatives:

Synthesis StrategyDescriptionKey Advantages
Photocatalytic Cycloadditions Utilizes visible light and a photocatalyst to promote the [2+2] cycloaddition between an alkene and a carbonyl compound. acs.orgbeilstein-journals.orgMilder reaction conditions, reduced energy consumption, and potentially higher selectivity compared to UV-driven methods. acs.org
One-Pot Syntheses Combines multiple reaction steps into a single procedure without isolating intermediates. acs.orgIncreased efficiency, reduced solvent usage and waste, and simplified purification. acs.org
Gold-Catalyzed Cyclizations Employs a gold catalyst to facilitate the formation of the oxetane ring from precursors like propargylic alcohols. nih.govHigh efficiency, mild reaction conditions, and tolerance to air and moisture. nih.gov
C-H Functionalization Directly converts a C-H bond in an alcohol into a C-O or C-C bond to form the oxetane ring. acs.orgnih.govImproved atom economy, shorter synthetic routes, and avoids the need for pre-functionalized starting materials. acs.org

Flow Chemistry Applications for this compound Synthesis

Flow chemistry, or continuous flow synthesis, is a powerful technology that is beginning to be applied to the synthesis of complex molecules like this compound. illinois.eduresearchgate.net This approach offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. researchgate.net

The modular nature of flow chemistry setups allows for the seamless integration of multiple reaction steps, which is particularly beneficial for multi-step syntheses. researchgate.net For oxetane synthesis, this could involve the in-line generation of unstable intermediates, such as 3-oxetanyllithium, which would be difficult to handle in a batch process. nih.gov A study demonstrated that the generation and subsequent reaction of this highly unstable nucleophile could be successfully achieved in a flow system, opening up new possibilities for the C3-functionalization of oxetanes. nih.gov

Furthermore, flow reactors can facilitate reactions that are challenging to perform in batch, such as photochemical transformations. illinois.edu The small dimensions of the reactor channels allow for efficient light penetration, leading to higher reaction rates and yields. illinois.edu The application of flow chemistry to the Paternò-Büchi reaction, a key method for oxetane synthesis, has shown promise in improving scalability and reaction efficiency. illinois.edu

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The strained four-membered ring of oxetanes is a source of unique reactivity that continues to be explored. acs.orgnih.gov While ring-opening reactions are a well-established aspect of oxetane chemistry, researchers are now uncovering new catalytic transformations that expand the synthetic utility of this motif. nih.govresearchgate.net

Recent studies have focused on the development of mild and selective catalytic methods for both ring-opening and ring-functionalization reactions. beilstein-journals.orgnih.gov For example, cobalt-based catalysis has been used to access radical reactivity from oxetanes, enabling their participation in reactions like Giese additions and cross-electrophile couplings. researchgate.net This strategy complements existing methods by allowing for the functionalization of the less substituted C2 carbon of the oxetane ring. researchgate.net

Indium triflate has emerged as an effective Lewis acid catalyst for the intramolecular cyclization of 3-amido oxetanes to form oxazolines, a privileged heterocyclic scaffold in medicinal chemistry. nih.gov This reaction proceeds under mild conditions and provides rapid access to a diverse range of oxazoline-containing molecules. nih.gov

The table below highlights some novel catalytic transformations of oxetanes:

TransformationCatalyst SystemDescription
Radical Ring-Opening Cobalt-based catalyst (e.g., Vitamin B12)Generates nucleophilic radicals from oxetanes for use in Giese additions and cross-couplings. researchgate.net
Intramolecular Cyclization Indium triflate (In(OTf)3)Catalyzes the conversion of 3-amido oxetanes into oxazolines. nih.gov
Arylative Skeletal Rearrangement Dual Palladium and acid catalysisTransforms 3-vinyloxetan-3-ols into 2,5-dihydrofurans. beilstein-journals.org
Reductive Ring-Opening Dibutylmagnesium and pinacolboraneProvides a highly regioselective method for the reductive opening of monosubstituted oxetanes. beilstein-journals.org

Integration in Automated Synthesis and High-Throughput Experimentation

The demand for large libraries of novel compounds for drug discovery and materials science has spurred the adoption of automated synthesis and high-throughput experimentation (HTE). youtube.comanalytical-sales.com These technologies enable the rapid screening of a vast number of reaction conditions and the synthesis of large compound arrays with minimal human intervention. youtube.com

The synthesis of oxetane derivatives, including this compound, is well-suited for HTE. nih.gov The optimization of reaction conditions, such as catalyst, solvent, and temperature, can be significantly accelerated using multi-well plates and robotic liquid handlers. youtube.comnih.gov For instance, HTE was successfully employed to optimize the C-H arylation of oxetanes using a nickel/aldehyde photocatalysis system. nih.gov This approach allowed for the rapid identification of optimal conditions, eliminating the need for toxic co-solvents and hazardous UV light sources. nih.gov

The integration of HTE with machine learning algorithms holds the potential for creating "self-driving labs" that can autonomously design, execute, and optimize chemical reactions. youtube.com This would not only accelerate the discovery of new oxetane-based molecules but also provide deeper insights into their reaction mechanisms. youtube.com

Advanced Material Applications beyond Traditional Polymers

While oxetanes are known to undergo ring-opening polymerization to form polyethers, their unique properties are now being explored for applications in advanced materials beyond traditional polymers. acs.orgresearchgate.net The rigidity and polarity of the oxetane ring can impart desirable characteristics to a variety of materials. nih.gov

One emerging area is the use of oxetane-containing molecules in the development of novel coatings and thermoplastic resins. google.com The incorporation of oxetane moieties can improve the surface properties of these materials, such as providing non-tacky and antifouling effects. google.com

Furthermore, the ability of the oxetane ring to influence the physicochemical properties of a molecule, such as solubility and metabolic stability, makes it an attractive building block for the design of functional materials with tailored properties. acs.org For example, starch, a natural and biodegradable polymer, can be modified with oxetane derivatives to enhance its properties for applications in areas like green electronics and drug delivery. researchgate.net

The exploration of this compound and its derivatives in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced electronic materials represents a promising, albeit less explored, frontier. The unique combination of a flexible tetrahydropyran (B127337) ring and a rigid, polar oxetane ring could lead to materials with novel optoelectronic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.